Stereochemical Purity and Optical Rotation
The (2R,3S) stereoisomer is differentiated from its enantiomer (2S,3R) by its opposite optical rotation. A negative optical rotation has been reported for (2R,3S)-2-methylazetidin-3-ol hydrochloride, while no comparable quantitative rotation data is available for the (2S,3R) enantiomer in vendor documentation . This measurement provides a critical quality control parameter for verifying the correct stereoisomer upon receipt, directly impacting the reproducibility of stereospecific reactions .
| Evidence Dimension | Optical Rotation ([α]D) |
|---|---|
| Target Compound Data | Negative (specific value not disclosed) |
| Comparator Or Baseline | (2S,3R)-2-methylazetidin-3-ol hydrochloride |
| Quantified Difference | Opposite sign (qualitative) |
| Conditions | Vendor specification sheet for hydrochloride salt |
Why This Matters
Confirming the sign of optical rotation upon receipt is a standard practice to prevent inadvertent use of the wrong enantiomer, which can lead to failed asymmetric syntheses or incorrect biological assay results.
